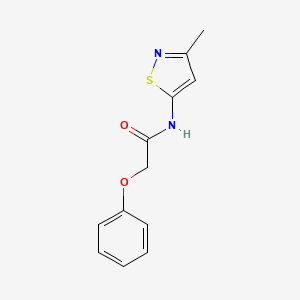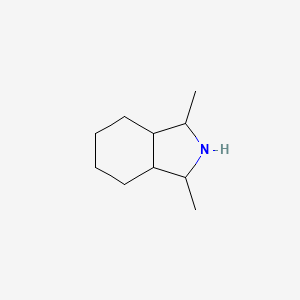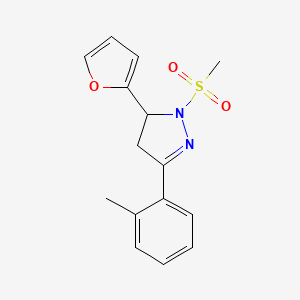![molecular formula C13H16N2O2 B2367278 N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide CAS No. 2361656-02-0](/img/structure/B2367278.png)
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.33 g/mol.
Aplicaciones Científicas De Investigación
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. This compound has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, this compound has been used as a monomer in the synthesis of polymers with unique properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting a potential role in the prevention of oxidative stress-related diseases. In animal studies, this compound has been shown to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, this compound has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide. One area of interest is the development of this compound-based drug delivery systems for the treatment of neurological diseases. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for use in various fields, including medicinal chemistry, drug development, and material science. This compound has been shown to exhibit a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. While there are still some limitations and unanswered questions regarding the use of this compound, further research in this area holds promise for the development of new therapies and materials.
Métodos De Síntesis
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide can be synthesized through a multistep process involving the reaction of 4-aminobenzoyl chloride with methylamine, followed by the reaction of the resulting product with crotonic acid. The final product is obtained through the reaction of the intermediate with methylamine and acetic anhydride.
Propiedades
IUPAC Name |
N-methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-12(16)14-10-6-8-11(9-7-10)15(3)13(17)5-2/h4,6-9H,1,5H2,2-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPTCRBVMZDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
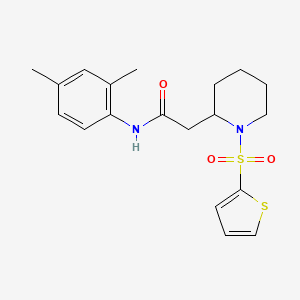
![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2367196.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)
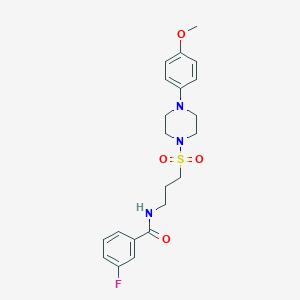
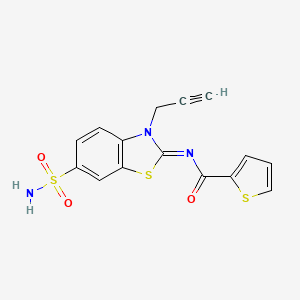
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)
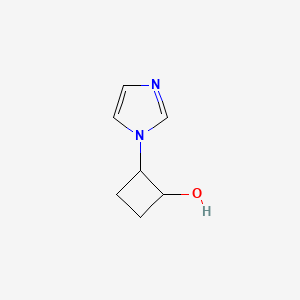
![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)
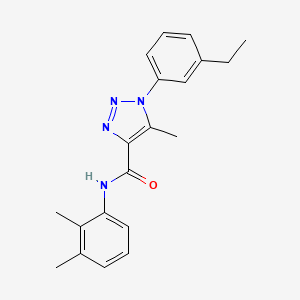
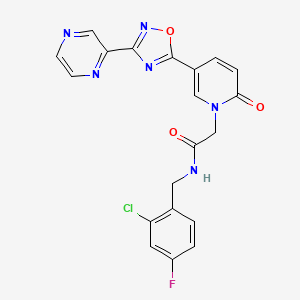
![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)
